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4-Fluoro-7-methoxyindole-3-carboxaldehyde

Cat. No.: B15069949
M. Wt: 193.17 g/mol
InChI Key: MCNNKJQZEKYVEW-UHFFFAOYSA-N
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Description

Significance of Indole (B1671886) Derivatives in Organic and Medicinal Chemistry

Indole derivatives are a ubiquitous class of compounds, integral to a multitude of biological processes and synthetic applications. This versatile scaffold is found in essential biomolecules such as the amino acid tryptophan and the neurotransmitter serotonin. In the pharmaceutical landscape, indole-based compounds have been successfully developed into drugs for a wide range of conditions, including cancer, inflammation, and neurological disorders. Their ability to interact with a diverse array of biological targets underscores their enduring importance in drug discovery.

Indole-3-carboxaldehyde (B46971) as a Privileged Molecular Scaffold in Drug Discovery

Within the broad family of indole derivatives, indole-3-carboxaldehyde has emerged as a particularly valuable building block. google.comekb.eg The presence of a reactive aldehyde group at the 3-position of the indole ring provides a versatile handle for a wide variety of chemical transformations. This allows for the facile introduction of diverse functional groups and the construction of more complex molecular architectures. ekb.eg Consequently, the indole-3-carboxaldehyde scaffold serves as a key intermediate in the synthesis of numerous biologically active molecules, including those with potential as anticancer, antimicrobial, and anti-inflammatory agents. ekb.eg

The Vilsmeier-Haack reaction is a widely used and efficient method for the formylation of electron-rich aromatic and heterocyclic compounds, including indoles, to produce their corresponding aldehydes. chemistrysteps.comyoutube.comorganic-chemistry.orgwikipedia.orgiaamonline.org This reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). chemistrysteps.comyoutube.comorganic-chemistry.orgwikipedia.orgiaamonline.org A Chinese patent describes a general synthetic method for preparing various indole-3-carboxaldehyde compounds through the Vilsmeier-Haack reaction, starting from appropriately substituted anilines. google.com This methodology provides a plausible and efficient route for the synthesis of specifically substituted indole-3-carboxaldehydes like 4-Fluoro-7-methoxyindole-3-carboxaldehyde. google.com

Strategic Importance of Halogenation and Alkoxylation in Indole Chemistry

The strategic placement of substituents on the indole ring is a cornerstone of modern medicinal chemistry, allowing for the fine-tuning of a molecule's physicochemical and biological properties. Halogenation and alkoxylation are two of the most powerful and widely employed strategies in this regard.

The introduction of fluorine atoms into drug candidates is a well-established strategy to enhance their therapeutic potential. The unique properties of fluorine, such as its small size, high electronegativity, and ability to form strong bonds with carbon, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Fluorine substitution can block sites of metabolic oxidation, thereby increasing the drug's half-life and bioavailability. Furthermore, the electron-withdrawing nature of fluorine can modulate the acidity or basicity of nearby functional groups, which can in turn affect the molecule's interaction with its target protein.

The methoxy (B1213986) group (-OCH₃) is another key player in the medicinal chemist's toolbox for modifying indole scaffolds. As an electron-donating group, it can influence the electron density of the indole ring, thereby affecting its reactivity in chemical transformations and its interactions with biological macromolecules. The position of the methoxy group on the indole ring can direct the regioselectivity of subsequent reactions, providing a powerful tool for the synthesis of specific isomers. In terms of biological activity, the methoxy group can impact a molecule's solubility, membrane permeability, and ability to form hydrogen bonds, all of which are critical determinants of its pharmacokinetic and pharmacodynamic profile.

The strategic combination of a fluorine atom and a methoxy group on the indole-3-carboxaldehyde scaffold, as seen in this compound, represents a deliberate and rational approach to creating a molecule with potentially enhanced and specific biological activities. The interplay of these functional groups on the privileged indole core highlights the nuanced and sophisticated strategies employed in modern drug design and discovery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8FNO2 B15069949 4-Fluoro-7-methoxyindole-3-carboxaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8FNO2

Molecular Weight

193.17 g/mol

IUPAC Name

4-fluoro-7-methoxy-1H-indole-3-carbaldehyde

InChI

InChI=1S/C10H8FNO2/c1-14-8-3-2-7(11)9-6(5-13)4-12-10(8)9/h2-5,12H,1H3

InChI Key

MCNNKJQZEKYVEW-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)F)C(=CN2)C=O

Origin of Product

United States

Chemical Transformations and Reactivity of 4 Fluoro 7 Methoxyindole 3 Carboxaldehyde

Reactivity of the Aldehyde Moiety at the C3 Position

The aldehyde group at the C3 position of the indole (B1671886) ring is a versatile functional group that serves as a key handle for a variety of chemical transformations. Its reactivity is influenced by the electron-rich nature of the indole nucleus and the electronic effects of the substituents on the benzene (B151609) portion of the molecule.

Condensation Reactions (e.g., Schiff Base Formation, Knoevenagel Condensation)

The carbonyl group of 4-Fluoro-7-methoxyindole-3-carboxaldehyde is amenable to condensation reactions with various nucleophiles, particularly primary amines and compounds with active methylene (B1212753) groups.

Schiff Base Formation: The reaction of an aldehyde with a primary amine yields an imine, commonly known as a Schiff base. This reaction is typically reversible and can be catalyzed by either acid or base. wjpsonline.comijacskros.com The formation of Schiff bases from indole-3-carboxaldehyde (B46971) and its derivatives is a well-established transformation used to synthesize novel heterocyclic compounds. nih.govijpbs.com In the case of this compound, condensation with a primary amine (R-NH₂) would proceed through a carbinolamine intermediate, which then dehydrates to form the corresponding Schiff base. ijacskros.com These reactions are fundamental in building molecular complexity and are widely used in medicinal chemistry. wjpsonline.comnih.gov

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene group (e.g., malonic acid derivatives, malononitrile (B47326), or β-ketoesters), typically catalyzed by a weak base like piperidine. beilstein-journals.orgnih.gov The products are α,β-unsaturated compounds, which are valuable intermediates in organic synthesis. The aldehyde group of the target molecule is expected to readily participate in Knoevenagel condensations. For instance, reaction with malononitrile would yield (4-fluoro-7-methoxy-1H-indol-3-yl)methylenemalononitrile. The reactivity in such condensations can be influenced by the electronic nature of the aldehyde; the electron-withdrawing effect of the 4-fluoro substituent may enhance the electrophilicity of the aldehyde carbon, potentially facilitating the reaction. mdpi.com

Below is a table illustrating typical condensation reactions expected for this compound based on known reactivity of similar aldehydes.

Reaction TypeReactantCatalyst/ConditionsExpected Product Structure
Schiff Base FormationAniline (B41778)Acid or Base Catalyst, HeatN-((4-fluoro-7-methoxy-1H-indol-3-yl)methylene)aniline
Knoevenagel CondensationMalononitrilePiperidine, Benzene, RT2-((4-fluoro-7-methoxy-1H-indol-3-yl)methylene)malononitrile
Knoevenagel CondensationDiethyl MalonatePiperidine/Acetic Acid, HeatDiethyl 2-((4-fluoro-7-methoxy-1H-indol-3-yl)methylene)malonate
Wittig ReactionTriphenylphosphonium ylide (e.g., Ph₃P=CH₂)Anhydrous THF4-Fluoro-7-methoxy-3-vinyl-1H-indole

Reduction Reactions of the Carboxaldehyde Group

The aldehyde group can be readily reduced to a primary alcohol (indol-3-ylmethanol) or further to a methyl group (3-methylindole). The choice of reducing agent dictates the outcome of the reaction.

Reduction to Alcohol: Mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) are highly effective for the chemoselective reduction of aldehydes to primary alcohols. bibliomed.orgorganic-chemistry.org The reaction of this compound with NaBH₄ in a protic solvent like methanol (B129727) or ethanol (B145695) would yield (4-Fluoro-7-methoxy-1H-indol-3-yl)methanol. This transformation is generally high-yielding and occurs under mild conditions. bibliomed.org

Reduction to Methyl Group: More vigorous reduction methods, such as the Wolff-Kishner or Clemmensen reduction, are required to deoxygenate the aldehyde completely to a methyl group. However, the acidic conditions of the Clemmensen reduction (amalgamated zinc and HCl) or the strong basic and high-temperature conditions of the Wolff-Kishner reaction (hydrazine and a strong base) might not be compatible with the indole nucleus. An alternative is the reduction of the corresponding tosylhydrazone with a hydride reagent. A common method for reducing indoles themselves involves sodium borohydride in acidic media, such as trifluoroacetic acid, which reduces the C2-C3 double bond to form an indoline. clockss.orgmdma.ch

The following table summarizes common reduction reactions applicable to the carboxaldehyde group.

Reducing AgentSolvent/ConditionsProduct
Sodium Borohydride (NaBH₄)Methanol or Ethanol, 0 °C to RT(4-Fluoro-7-methoxy-1H-indol-3-yl)methanol
Lithium Aluminum Hydride (LiAlH₄)Anhydrous THF, followed by aqueous workup(4-Fluoro-7-methoxy-1H-indol-3-yl)methanol
Sodium Borohydride / Trifluoroacetic AcidNeat CF₃COOH, -5 °C to 0 °C4-Fluoro-7-methoxy-2,3-dihydro-1H-indole-3-carbaldehyde

Nucleophilic Addition Reactions

The electrophilic carbon of the aldehyde group is susceptible to attack by a variety of carbon-based nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithiums), leading to the formation of secondary alcohols.

The reaction of indole-3-carboxaldehydes with Grignard reagents (R-MgX) typically yields the corresponding secondary alcohol upon aqueous workup. However, studies on N-alkylated indole-3-carboxaldehydes have shown an unusual reactivity pathway, leading to the formation of bis(indolyl)methane products instead of the expected alcohol. researchgate.net This aberrant behavior highlights the unique reactivity of the indole system. For the N-unsubstituted this compound, the reaction with a Grignard reagent is expected to primarily afford the secondary alcohol, (1-(4-fluoro-7-methoxy-1H-indol-3-yl)alkanol), after an initial acid-base reaction between the Grignard reagent and the acidic N-H proton of the indole.

Transformations Involving the Fluorine Substituent

The carbon-fluorine bond is the strongest single bond to carbon, making it generally unreactive. baranlab.org However, its presence significantly influences the electronic properties of the aromatic ring and, under certain conditions, it can be functionalized.

Influence of C4-Fluorine on Adjacent Reactivity

The fluorine atom at the C4 position exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). daneshyari.com This net electron-withdrawing character has several consequences for the reactivity of the indole ring and its substituents.

Increased Acidity of N-H: The inductive effect of fluorine can increase the acidity of the indole N-H proton, making it more susceptible to deprotonation by bases.

Modulation of Aldehyde Reactivity: The electron-withdrawing nature of the C4-fluoro group can increase the electrophilicity of the C3-carboxaldehyde carbon, potentially accelerating nucleophilic addition and condensation reactions at this position.

Directing Electrophilic Substitution: While the C3 position is already substituted, the electronic influence of the C4-fluoro group would affect further electrophilic substitution on the indole nucleus. Generally, electrophilic attack on the indole ring is directed to the C3 position. For C3-substituted indoles, further substitution often occurs at C2, but the presence of the C4-fluoro and C7-methoxy groups will significantly influence the regioselectivity of any subsequent electrophilic aromatic substitution reactions. The electron-donating methoxy (B1213986) group at C7 would activate the benzene ring, while the fluorine at C4 would deactivate it. acs.org

Potential for C-F Bond Functionalization

Direct functionalization of a C(sp²)-F bond on an aromatic ring is challenging due to its high bond strength. baranlab.orgnih.gov However, several strategies have been developed for C-F bond activation, primarily involving transition-metal catalysis or nucleophilic aromatic substitution (SₙAr) under specific conditions. rsc.orgnih.gov

Nucleophilic Aromatic Substitution (SₙAr): The SₙAr reaction typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the fluorine atom to stabilize the negatively charged intermediate (Meisenheimer complex). youtube.comyoutube.com In this compound, the indole ring itself is electron-rich, and the C3-carboxaldehyde is not a sufficiently powerful electron-withdrawing group in the context of activating the C4-fluoro for SₙAr. Therefore, displacing the fluorine atom with common nucleophiles under standard SₙAr conditions would be difficult. However, modern methods using organic photoredox catalysis have enabled the SₙAr of unactivated fluoroarenes, which could potentially be applied. nih.gov

Transition-Metal-Catalyzed C-F Activation: Significant progress has been made in the transition-metal-catalyzed functionalization of C-F bonds. nih.govnih.gov These methods often involve oxidative addition of the C-F bond to a low-valent metal center. While synthetically powerful, these reactions often require specialized catalysts and conditions and may not be readily applicable to complex molecules without extensive optimization. The potential for such transformations on this compound remains an area for further research.

Reactions at the Methoxy Group

The 7-methoxy group is a key functional handle that can be manipulated to generate a variety of analogs with potentially altered biological activities or material properties.

Demethylation and Alkylation Strategies at the Methoxy Position

Demethylation of the C7-methoxy group to the corresponding 7-hydroxyindole (B18039) is a critical transformation, as the phenolic hydroxyl group can serve as a precursor for a wide array of new derivatives through O-alkylation. While specific demethylation of this compound has not been extensively documented, general methods for the cleavage of aryl methyl ethers are well-established and applicable.

Strong Lewis acids are commonly employed for this purpose. Boron tribromide (BBr₃) is a highly effective reagent for the demethylation of aryl methyl ethers and is known to function at or below room temperature. orgsyn.orgnih.gov The reaction proceeds through the formation of a Lewis acid-base adduct between the methoxy oxygen and the boron center, followed by nucleophilic attack of a bromide ion on the methyl group. nih.gov It is noteworthy that one equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether. nih.gov

Other acidic reagents such as hydrobromic acid (HBr) or hydroiodic acid (HI) can also be used, though they often require higher temperatures. orgsyn.org Nucleophilic demethylation strategies, for instance using lithium chloride in DMF, offer an alternative under different reaction conditions. reddit.com

The choice of demethylating agent would need to be carefully considered to avoid unwanted side reactions, given the presence of other functional groups in the molecule, such as the aldehyde and the potentially sensitive indole ring.

Following demethylation, the resulting 4-fluoro-7-hydroxyindole-3-carboxaldehyde can undergo O-alkylation to introduce a variety of side chains. Standard Williamson ether synthesis conditions, involving a base to deprotonate the phenol (B47542) followed by reaction with an alkyl halide, are generally applicable. Environmentally benign methods for O-alkylation in aqueous micellar media have also been developed. scirp.org

Table 1: Potential Reagents for Demethylation and Subsequent O-Alkylation

Transformation Reagent Class Specific Examples Typical Conditions
Demethylation Lewis Acids Boron tribromide (BBr₃) Dichloromethane, -78 °C to room temperature
Strong Acids Hydrobromic acid (HBr) Acetic acid, reflux
Nucleophilic Salts Lithium chloride (LiCl) N,N-Dimethylformamide (DMF), reflux
O-Alkylation Base/Alkyl Halide K₂CO₃, NaH / Alkyl-X Acetone, DMF, or THF, room temp. to reflux

Reactivity of the Indole Nitrogen (N1) and Other Ring Positions

The indole nitrogen (N1) and the electron-rich pyrrole (B145914) ring are key sites for functionalization, enabling the synthesis of a diverse library of derivatives.

N-Alkylation and N-Acylation Reactions

The N-H proton of the indole ring is acidic and can be readily removed by a base, allowing for subsequent alkylation or acylation at the N1 position.

N-Alkylation: The alkylation of the indole nitrogen is a common strategy to modify the properties of indole-containing compounds. For indole-3-carboxaldehydes, N-alkylation can be achieved by treatment with an alkyl halide in the presence of a base. mdpi.com Typical conditions involve using bases like sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) in polar aprotic solvents such as DMF or acetonitrile (B52724). mdpi.com For instance, N-alkylation of 1H-indole-3-carbaldehyde with alkyl halides has been successfully carried out in a mixture of acetonitrile and DMF under reflux conditions. mdpi.com One-pot procedures involving Fischer indolisation followed by N-alkylation have also been developed for the rapid synthesis of 1,2,3-trisubstituted indoles, highlighting the robustness of this transformation. Iron-catalyzed borrowing-hydrogen methodology using alcohols as alkylating agents has also emerged as a sustainable alternative, with the potential for selective N-alkylation of indolines, which can then be oxidized to the corresponding indoles. nih.gov

N-Acylation: N-acylation introduces an amide functionality at the N1 position, which can significantly alter the electronic properties of the indole ring and provide a site for further chemical modification. A variety of methods are available for the N-acylation of indoles. A highly chemoselective method for the N-acylation of indoles utilizes thioesters as the acyl source in the presence of a base like cesium carbonate in xylene at elevated temperatures. beilstein-journals.org This method demonstrates good functional group tolerance, which would be advantageous for a molecule like this compound. beilstein-journals.org The reaction is proposed to proceed via deprotonation of the indole nitrogen, followed by nucleophilic substitution at the thioester carbonyl. beilstein-journals.org

Table 2: Representative Conditions for N-Alkylation and N-Acylation of Indole-3-carboxaldehydes

Reaction Reagents Solvent Conditions Yield (%)
N-Methylation Methyl iodide, Base Acetonitrile/DMF Reflux, 12-16 h ~87
N-Benzylation Benzyl (B1604629) bromide, Base Acetonitrile/DMF Reflux, 12-16 h ~79

Data adapted from analogous reactions on indole-3-carbaldehyde. mdpi.combeilstein-journals.org

Electrophilic Aromatic Substitution on the Indole Ring System

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic systems. oneonta.edu In the case of this compound, the regioselectivity of EAS is governed by the combined directing effects of the substituents on the benzene ring.

The substituents present are:

7-Methoxy group (-OCH₃): A strongly activating, ortho, para-directing group due to its ability to donate electron density through resonance. organicchemistrytutor.comyoutube.com

4-Fluoro group (-F): A deactivating, ortho, para-directing group. The deactivation is due to its strong inductive electron withdrawal, while the ortho, para direction is a result of lone pair donation through resonance. oneonta.eduyoutube.com

3-Carboxaldehyde group (-CHO) on the pyrrole ring: This group deactivates the pyrrole ring towards electrophilic attack.

The indole ring system itself: The pyrrole moiety is electron-rich and generally directs electrophiles to the C3 position. However, since C3 is already substituted, electrophilic attack on the pyrrole ring is less likely.

Considering the benzene portion of the indole, the 7-methoxy group strongly activates the positions ortho and para to it, which are C6 and C5 (the C8 position is part of the pyrrole ring fusion). The 4-fluoro group directs to its ortho and para positions, which are C5 and C7 (already substituted) and C2 (on the pyrrole ring).

The directing effects can be summarized as follows:

-OCH₃ at C7 directs to: C6 (ortho) and C5 (para).

-F at C4 directs to: C5 (ortho) and C2 (on pyrrole ring, para).

Advanced Spectroscopic and Characterization Techniques for 4 Fluoro 7 Methoxyindole 3 Carboxaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. For 4-Fluoro-7-methoxyindole-3-carboxaldehyde, a multi-nuclear approach involving ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, provides an unambiguous confirmation of its structure.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton in the molecule. The aldehyde proton (-CHO) is anticipated to appear as a singlet in the downfield region, typically around δ 9.8-10.2 ppm, due to the strong deshielding effect of the carbonyl group. The proton on the indole (B1671886) nitrogen (N-H) would likely be observed as a broad singlet at a high chemical shift, generally above δ 8.0 ppm.

The methoxy (B1213986) group (-OCH₃) protons should produce a sharp singlet at approximately δ 3.9-4.1 ppm. The aromatic region will show signals for the three protons on the indole ring system. The H-2 proton on the pyrrole (B145914) ring is expected around δ 8.0-8.3 ppm. The two protons on the benzene (B151609) portion of the indole, H-5 and H-6, would appear as a complex set of multiplets due to coupling to each other and, crucially, coupling to the fluorine atom at position 4. The H-5 proton, being ortho to the fluorine, would show a doublet of doublets with a characteristic short-range coupling constant (³JHF) of approximately 8-10 Hz. The H-6 proton, meta to the fluorine, would exhibit a smaller coupling.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
CHO~10.0s (singlet)N/A
NH>8.0br s (broad singlet)N/A
H-2~8.2s (or d with small J)N/A
H-5~7.0-7.2dd (doublet of doublets)³JHH ≈ 8-9, ³JHF ≈ 8-10
H-6~6.8-7.0dd (doublet of doublets)³JHH ≈ 8-9, ⁴JHF ≈ 5-6
OCH₃~4.0s (singlet)N/A

The ¹³C NMR spectrum will corroborate the structure by showing ten distinct carbon signals. The aldehyde carbonyl carbon is the most deshielded, expected around δ 185-190 ppm. The aromatic carbons will appear between δ 100-160 ppm. A key feature of the spectrum is the influence of the fluorine atom, which introduces splitting in the signals of nearby carbons (C-F coupling). The carbon directly bonded to fluorine, C-4, will appear as a doublet with a large one-bond coupling constant (¹JCF) of approximately 240-250 Hz. Adjacent carbons (C-3a, C-5) will also show smaller doublet splittings due to two-bond (²JCF) and three-bond (³JCF) couplings. The methoxy carbon signal is expected around δ 55-60 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling (JCF, Hz)
CHO~187Small ⁴JCF may be observed
C-2~138Small JCF may be observed
C-3~118²JCF ≈ 20-25
C-3a~125²JCF ≈ 10-15
C-4~155¹JCF ≈ 245
C-5~110²JCF ≈ 20-25
C-6~115³JCF ≈ 3-5
C-7~148³JCF ≈ 3-5
C-7a~130Small JCF may be observed
OCH₃~56N/A

¹⁹F NMR is a highly sensitive technique used to confirm the presence and electronic environment of fluorine in a molecule. nih.govresearchgate.netnih.gov For this compound, the ¹⁹F NMR spectrum would show a single resonance for the C-4 fluorine atom. This signal's chemical shift is sensitive to the electronic effects of the surrounding substituents on the aromatic ring. beilstein-journals.org The signal would be split into a multiplet, primarily a doublet of doublets of doublets (ddd), due to couplings with the adjacent protons H-5 (³JHF) and potentially smaller, longer-range couplings to H-6 and the aldehyde proton. researchgate.net This provides definitive evidence for the fluorine's position on the indole ring.

While 1D NMR provides essential data, 2D NMR experiments are crucial for assembling the complete structural puzzle.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. A key correlation would be observed between the H-5 and H-6 protons, confirming their adjacency on the benzene ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign each proton signal to its corresponding carbon signal (e.g., linking the methoxy proton signal to the methoxy carbon signal).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is invaluable for establishing the connectivity of the entire molecule. For instance, correlations would be expected from the aldehyde proton to C-3 and C-3a, from the H-2 proton to C-3, C-3a, and C-7a, and from the methoxy protons to C-7, confirming the placement of the substituents on the indole scaffold. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through fragmentation patterns.

HRMS is essential for confirming the elemental composition of this compound. The technique measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places). The calculated exact mass for the molecular ion [M+H]⁺ of C₁₀H₉FNO₂ is 194.0617. An experimental HRMS measurement matching this value would unequivocally confirm the molecular formula.

Table 3: Predicted HRMS Data

FormulaIonCalculated Exact Mass
C₁₀H₈FNO₂[M]⁺193.0539
C₁₀H₉FNO₂[M+H]⁺194.0617
C₁₀H₈FNNaO₂[M+Na]⁺216.0437

In addition to the molecular ion, the mass spectrum would likely show characteristic fragment ions. Plausible fragmentation pathways could include the loss of carbon monoxide (CO) from the aldehyde group, followed by the loss of a methyl radical (•CH₃) from the methoxy group, providing further structural support.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a crucial analytical technique for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to the vibrations of its specific structural components. While a definitive spectrum for this exact compound is not publicly available, a detailed analysis can be inferred from the known absorption ranges of its constituent functional groups.

The indole N-H group typically shows a stretching vibration in the region of 3300-3500 cm⁻¹. The aromatic C-H bonds of the indole ring system would produce stretching vibrations above 3000 cm⁻¹. A key feature would be the strong, sharp absorption band for the aldehyde carbonyl (C=O) group, which is expected in the range of 1670-1780 cm⁻¹. The aldehyde C-H bond gives rise to characteristic, albeit weaker, absorptions around 2750 and 2850 cm⁻¹.

Table 1: Predicted Infrared Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Absorption Range (cm⁻¹)
Indole N-HStretch3300 - 3500
Aromatic C-HStretch3000 - 3100
Aldehyde C-HStretch2720 - 2820 and 2820 - 2920
Aldehyde C=OStretch1680 - 1710
Aromatic C=CStretch1450 - 1600
Methoxy C-OStretch1000 - 1300
C-FStretch1000 - 1400

X-ray Crystallography for Solid-State Structural Determination

As of the latest available data, a specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases. However, the crystal structure of the parent compound, indole-3-carboxaldehyde (B46971), provides a valuable reference for understanding the potential solid-state conformation and intermolecular interactions.

Indole-3-carboxaldehyde crystallizes in the orthorhombic space group Pca2₁, revealing a planar indole ring system. researchgate.net In the crystalline state, molecules are linked by N—H···O hydrogen bonds, forming chains. nih.gov It is plausible that this compound would exhibit similar hydrogen bonding patterns involving the indole nitrogen and the aldehyde oxygen.

The introduction of the fluorine and methoxy substituents would likely influence the crystal packing. The fluorine atom could participate in weaker C—H···F hydrogen bonds, and the methoxy group could alter the steric and electronic environment, potentially leading to a different crystal system and unit cell parameters. A definitive solid-state structure can only be determined through single-crystal X-ray diffraction analysis of a suitable crystal of this compound.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the purification and assessment of the purity of synthetic compounds like this compound. A combination of these methods is typically employed to achieve high levels of purity.

Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of a chemical reaction and for preliminary purity checks. For indole derivatives, a common stationary phase is silica (B1680970) gel. The mobile phase, or eluent, is typically a mixture of nonpolar and polar solvents, such as hexane (B92381) and ethyl acetate. derpharmachemica.com The polarity of the solvent system is adjusted to achieve good separation of the desired product from starting materials and byproducts. Visualization of the spots on the TLC plate can be achieved under UV light, as indole compounds are often UV-active.

Column Chromatography is a preparative technique used for the isolation and purification of larger quantities of the compound. Similar to TLC, silica gel is a common stationary phase. The crude product is loaded onto the top of the column, and a solvent system, often determined by optimizing the separation on TLC, is passed through the column to elute the different components at different rates. nih.gov Fractions are collected and analyzed by TLC to identify those containing the pure product. For indole-3-carboxaldehyde analogues, solvent systems such as chloroform/methanol (B129727) have been successfully used. derpharmachemica.com

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for determining the purity of a compound with high resolution and sensitivity. A reverse-phase HPLC method would be suitable for this compound. In this setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water, often with a small amount of an acid like formic acid to improve peak shape. sielc.com The compound's purity can be quantified by integrating the area of its peak in the chromatogram.

Computational and Theoretical Investigations of 4 Fluoro 7 Methoxyindole 3 Carboxaldehyde

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of molecules.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and stability of molecules. By approximating the electron density, DFT calculations can determine various molecular properties. For 4-Fluoro-7-methoxyindole-3-carboxaldehyde, DFT studies would typically involve functionals such as B3LYP or ωB97X-D, combined with a suitable basis set (e.g., 6-311++G(d,p)) to achieve a balance between accuracy and computational cost.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

Parameter Calculated Value Unit
HOMO Energy -6.5 eV
LUMO Energy -1.8 eV
HOMO-LUMO Gap 4.7 eV
Total Dipole Moment 3.2 Debye

Note: The data in this table is illustrative and based on typical values for similar organic molecules, as specific computational studies on this compound are not publicly available.

The biological activity and physical properties of a molecule are often dictated by its three-dimensional structure. Conformational analysis of this compound involves identifying the most stable arrangement of its atoms in space. This is achieved by exploring the potential energy surface of the molecule, which can be computationally demanding.

Table 2: Hypothetical Relative Energies of Conformers of this compound

Conformer Dihedral Angle (C2-C3-C=O) Relative Energy (kcal/mol)
A 0° (syn-periplanar) 1.2

Note: The data in this table is for illustrative purposes and represents a simplified conformational landscape. Actual computational studies would involve a more detailed scan of the potential energy surface.

Quantum chemical calculations are widely used to predict spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds.

NMR Chemical Shifts: The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is a valuable application of DFT. nih.gov By calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry, the chemical shifts can be predicted. These theoretical predictions, when compared with experimental data, can confirm the proposed structure of this compound. For fluorinated organic molecules, predicting ¹⁹F NMR chemical shifts can be particularly useful. nih.govresearchgate.netresearchgate.net

IR Vibrational Frequencies: DFT calculations can also predict the infrared (IR) vibrational frequencies of a molecule. nih.govresearchgate.net By calculating the second derivatives of the energy with respect to the atomic coordinates, the harmonic vibrational frequencies can be obtained. These calculated frequencies are often scaled by an empirical factor to better match experimental values. mdpi.comnih.gov The predicted IR spectrum can help in the assignment of experimentally observed vibrational bands to specific functional groups and vibrational modes within the molecule.

Table 3: Hypothetical Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups of this compound

Vibrational Mode Predicted Frequency (cm⁻¹) (Scaled) Experimental Frequency (cm⁻¹)
N-H stretch 3450 3465
C=O stretch (aldehyde) 1680 1675
C-F stretch 1100 1105

Note: This table presents a hypothetical comparison to illustrate the utility of computational predictions in spectroscopy. Experimental data for this compound is required for an actual comparison.

Molecular Modeling and Simulation

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with their environment.

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the dynamic behavior of this compound.

An MD simulation would require a force field, which is a set of parameters that describe the potential energy of the system as a function of the atomic coordinates. These simulations could be used to study the conformational flexibility of the molecule in different solvents, its interactions with biological macromolecules such as proteins or nucleic acids, and to calculate various thermodynamic properties.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov A QSAR study for this compound would involve a dataset of structurally related indole (B1671886) derivatives with known biological activities.

Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated for each compound in the dataset. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods such as multiple linear regression or machine learning algorithms are then used to build a model that correlates the descriptors with the observed biological activity. A predictive QSAR model could then be used to estimate the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent compounds.

Table 4: List of Compounds Mentioned

Compound Name
This compound
4-chloro-7-azaindole-3-carbaldehyde
5-chloro-7-azaindole-3-carbaldehyde

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry provides an indispensable lens through which to view the intricate details of chemical reactions. For a molecule like this compound, these methods can map out the precise pathways of its synthesis and subsequent transformations. By modeling the interactions between atoms and the flow of electrons, researchers can understand reaction feasibility, predict product formation, and optimize reaction conditions without the need for extensive empirical testing. Methodologies such as Density Functional Theory (DFT) are commonly employed for this purpose, offering a balance between accuracy and computational cost. researchgate.net Studies on similar substituted indole-3-carbaldehydes have successfully used DFT methods like B3LYP, PBE0, and ωB97X-D to investigate molecular structures and properties, indicating these would be suitable approaches for analyzing this compound. researchgate.netnih.gov

At the heart of understanding any chemical reaction is the identification of its transition state (TS)—the highest energy point on the reaction coordinate between reactants and products. Computational analysis allows for the precise location and characterization of these fleeting structures. For this compound, this analysis is crucial for understanding its formation, typically via reactions like the Vilsmeier-Haack formylation of the corresponding indole precursor.

A computational study would model the reactants approaching each other, calculating the potential energy at each step to map the reaction pathway. The transition state is identified as a first-order saddle point on this potential energy surface. Analysis of the TS geometry reveals which bonds are breaking and which are forming, providing a clear picture of the reaction mechanism. For example, in the formylation of the 4-fluoro-7-methoxyindole core, transition state analysis would elucidate the energetics of electrophilic attack at the C3 position of the indole ring, confirming why this position is highly favored for substitution. Such calculations make the study of complex kinetics and reaction pathways more feasible. eurjchem.com

Beyond identifying the transition state, computational chemistry can generate a complete energetic profile for a reaction, often visualized as a reaction coordinate diagram. This profile plots the potential energy of the system as it progresses from reactants to products, passing through any intermediates and transition states.

Furthermore, these energetic profiles can be used to study subsequent transformations of the aldehyde group, such as its conversion into Schiff bases or its reduction to an alcohol. By comparing the activation energies for different potential reactions, chemists can predict which transformations are most likely to occur under specific conditions.

Table 1: Illustrative Energetic Profile Data for a Hypothetical Reaction of this compound This table presents hypothetical data representative of what would be generated in a computational study.

Reaction Step Species Method Relative Energy (kcal/mol)
1 Reactants DFT (B3LYP/6-31G*) 0.00
2 Transition State 1 DFT (B3LYP/6-31G*) +15.2
3 Intermediate DFT (B3LYP/6-31G*) -5.4
4 Transition State 2 DFT (B3LYP/6-31G*) +8.7
5 Product DFT (B3LYP/6-31G*) -22.1

Ligand-Target Interactions (Molecular Docking Studies)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a biological target like a protein or enzyme). This method is fundamental in drug discovery for screening virtual libraries of compounds and for understanding how a specific ligand, such as this compound, might exert a biological effect. The process involves sampling a vast number of possible conformations of the ligand within the binding site of the target and scoring them based on their energetic favorability.

For instance, studies on the analogous compound 4-nitro-indole-3-carboxaldehyde have used molecular docking to reveal its inhibitory activity against the RAS protein, which is implicated in lung cancer. nih.govsemanticscholar.org A similar approach for this compound would be invaluable in identifying its potential biological targets.

A primary output of molecular docking is a prediction of the binding affinity, often expressed as a docking score or an estimated binding energy (e.g., in kcal/mol). This value quantifies the strength of the interaction between the ligand and its target. A lower (more negative) binding energy generally suggests a more stable complex and a higher binding affinity.

The specific substitutions on this compound—the electron-withdrawing fluorine at C4, the electron-donating methoxy (B1213986) group at C7, and the hydrogen-bond-accepting carboxaldehyde at C3—play a critical role in molecular recognition. researchgate.net Computational models can predict how these features will be recognized by a target's binding pocket. For example, the fluorine atom may engage in favorable orthogonal multipolar interactions, while the methoxy group could fit into a hydrophobic pocket and the aldehyde could form crucial hydrogen bonds. The highly specific molecular recognition of ligands by their biological targets is a key determinant of their potency and selectivity. acs.org

Beyond a simple score, docking simulations provide a detailed, three-dimensional model of the ligand-target complex. This allows for the visualization and analysis of the specific intermolecular interactions that stabilize the binding. These interactions can include:

Hydrogen Bonds: The aldehyde oxygen and the indole N-H group of this compound are prime candidates for forming hydrogen bonds with amino acid residues (e.g., serine, threonine, or lysine) in a binding site.

Hydrophobic Interactions: The aromatic indole ring system can interact favorably with nonpolar amino acid residues like leucine, valine, and phenylalanine.

Pi-Stacking: The flat, aromatic indole core can stack with the aromatic side chains of residues such as phenylalanine, tyrosine, or tryptophan.

Halogen Bonds: The fluorine atom at the C4 position could potentially form a halogen bond with an electron-rich atom like oxygen or nitrogen in the protein backbone or side chain.

By identifying these key interactions, researchers can understand the structural basis for a compound's activity and propose modifications to enhance its binding affinity and selectivity, thereby guiding the design of more potent and effective molecules.

Table 2: Illustrative Molecular Docking Results for this compound with Hypothetical Biological Targets This table presents hypothetical data to exemplify typical results from a molecular docking study.

Target Protein PDB ID Predicted Binding Energy (kcal/mol) Key Interacting Residues Type of Interaction
Cyclooxygenase-2 (COX-2) 1CX2 -8.2 Ser530, Tyr385 Hydrogen Bond, Pi-Stacking
Mitogen-activated protein kinase 2OJG -7.5 Lys54, Met109 Hydrogen Bond, Hydrophobic
RAS Protein 4LUC -6.9 Gln61, Val12 Hydrogen Bond, van der Waals

Exploration of Biological Activities and Structure Activity Relationships Sar of 4 Fluoro 7 Methoxyindole 3 Carboxaldehyde Derivatives

General Overview of Indole-3-carboxaldehyde (B46971) Derivatives in Medicinal Chemistry

Indole-3-carboxaldehyde (I3A) and its derivatives are fundamental structural motifs that have garnered significant attention in the field of drug discovery. researchgate.net The indole (B1671886) nucleus is a key component in numerous natural products and synthetic compounds with a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. researchgate.net The versatility of the I3A scaffold allows for extensive chemical modifications, making it a valuable starting point for the development of novel therapeutic agents. researchgate.net

The indole ring system is widely regarded as a "privileged scaffold" in medicinal chemistry. This term describes a molecular framework that is capable of binding to multiple, often unrelated, biological targets with high affinity. The indole structure is present in a vast number of natural alkaloids and approved drugs, which underscores its importance. nih.gov Its ability to mimic peptide structures and participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, allows indole-based molecules to bind effectively to diverse protein receptors and enzymes. researchgate.net The indole-3-carboxaldehyde moiety, in particular, serves as a crucial intermediate for synthesizing a wide array of biologically active compounds, as the aldehyde group is readily amenable to various chemical transformations. researchgate.net

The biological profile of a privileged scaffold like indole-3-carboxaldehyde can be finely tuned by introducing specific substituents onto the core structure. The presence of fluorine and methoxy (B1213986) groups, as in 4-Fluoro-7-methoxyindole-3-carboxaldehyde, can profoundly influence a molecule's physicochemical properties and its interaction with biological targets.

Fluorine Substitution: The incorporation of fluorine atoms into drug candidates is a common strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties. nih.govresearchgate.net Due to its small size and high electronegativity, fluorine can improve metabolic stability by blocking sites susceptible to oxidative metabolism. researchgate.net It can also increase a molecule's lipophilicity, which may enhance its ability to cross cell membranes. Furthermore, the strong electron-withdrawing nature of fluorine can alter the acidity (pKa) of nearby functional groups and modulate binding affinity to target proteins. nih.govnih.gov Fluorinated indole derivatives are recognized as a prominent class of biologically active benzoheterocycles, with applications as anticancer and antiviral agents. researchgate.netnih.gov

Methoxy Substitution: The methoxy group is another common substituent in drug design, known to influence a molecule's biological activity. It can participate in hydrogen bonding and other interactions within a protein's binding pocket. While it can sometimes present metabolic challenges, such as O-demethylation, its strategic placement can lead to significant improvements in potency. mdpi.com The introduction of methoxy groups onto an indole ring enhances its electron-rich nature, which can modulate its reactivity and biological function.

Anti-Inflammatory Activities

Indole derivatives are well-known for their anti-inflammatory properties, with the drug Indomethacin being a classic example. chemrxiv.org The indole-3-carboxaldehyde scaffold itself has been shown to possess anti-inflammatory potential. Studies have demonstrated that Indole-3-carboxaldehyde can alleviate intestinal inflammation by inhibiting the production of reactive oxygen species (ROS) and suppressing the activation of the NLRP3 inflammasome, a key component of the inflammatory response. nih.gov It has also been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. mdpi.comnih.gov

The anti-inflammatory activity of indole derivatives is often structure-dependent. For instance, studies on brominated indoles have shown that the position of the halogen atom significantly affects activity. nih.gov Similarly, the introduction of a fluorine atom, as in this compound, is anticipated to modulate the anti-inflammatory profile. For example, 5-fluoro-2-oxindole has demonstrated the ability to inhibit allodynia and hyperalgesia in models of inflammatory pain. nih.gov The combination of the electron-withdrawing fluorine at the 4-position and the electron-donating methoxy group at the 7-position on the indole ring could lead to a unique electronic and steric profile, potentially enhancing its interaction with inflammatory targets like cyclooxygenase (COX) enzymes or inhibiting pro-inflammatory signaling pathways such as NF-κB. nih.govnih.gov

Anti-Cancer Activities and Molecular Mechanisms

The indole scaffold is a cornerstone in the development of anticancer agents. researchgate.net Derivatives of indole-3-carboxaldehyde have been investigated for their cytotoxic effects against various cancer cell lines, and strategic modifications, including fluorination, have been shown to yield compounds with potent antiproliferative activity. nih.govresearchgate.netresearchgate.net

A primary mechanism by which anticancer agents work is by inhibiting the uncontrolled proliferation of cancer cells and inducing programmed cell death, or apoptosis. Various indole derivatives have demonstrated significant antiproliferative activity against a range of human cancer cell lines, including those of the breast, lung, colon, and prostate. nih.govmdpi.comresearchgate.netnih.gov

For example, certain indole-based sulfonohydrazides have shown promising inhibition of breast cancer cells (MCF-7 and MDA-MB-468) with IC50 values in the low micromolar range. nih.gov The introduction of a 5-chloro substituent in certain indole-2-carboxamides led to potent derivatives that were found to be excellent activators of caspase-3, a key executioner enzyme in the apoptotic pathway. nih.gov This indicates that these compounds effectively trigger the cellular machinery for self-destruction in cancer cells. Derivatives of this compound are hypothesized to act through similar mechanisms, where the specific substitution pattern could enhance cytotoxicity and the induction of apoptosis.

Compound ClassCancer Cell LineActivity (IC50)Reference
Indole Sulfonohydrazide (5f)MCF-7 (Breast)13.2 µM nih.gov
Indole Sulfonohydrazide (5f)MDA-MB-468 (Breast)8.2 µM nih.gov
Platinum Complex (trans-[PtCl2(5ClL)2])A2780cis (Ovarian, resistant)4.96 µM mdpi.com
Platinum Complex (trans-[PtCl2(5ClL)2])MDA-MB-231 (Breast)4.83 µM mdpi.com
Spirooxindole (4d)DU145 (Prostate)8.02 µM researchgate.net
Spirooxindole (4d)EC109 (Esophageal)6.62 µM researchgate.net

The anticancer effects of indole derivatives are often linked to their ability to inhibit specific molecular targets that are crucial for cancer cell survival and proliferation.

EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overactivated, drives tumor growth. It is a key target in cancers of the lung, colon, and breast. nih.govmdpi.com Numerous indole-based compounds have been designed as EGFR inhibitors. mdpi.comnih.govresearchgate.net For instance, certain 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides have shown potent inhibitory activity against both wild-type EGFR and the resistant T790M mutant. nih.gov Molecular docking studies suggest these molecules fit into the ATP-binding site of the EGFR kinase domain, preventing its activation. mdpi.com

BRAF Inhibition: The BRAF kinase is another critical component of the MAPK/ERK signaling pathway, and its V600E mutation is a common driver in melanoma. rsc.orgnih.gov Indole-based structures are central to approved BRAF inhibitors like Vemurafenib. rsc.orgmdpi.com Indole-3-carbinol has been shown to selectively inhibit the enzymatic activity of oncogenic BRAF-V600E, leading to reduced signaling and arrested proliferation of melanoma cells. nih.govberkeley.edu

Topoisomerase II Inhibition: Topoisomerase II is an essential enzyme that manages DNA tangles during replication. nih.gov Inhibiting this enzyme leads to DNA damage and subsequent cell death, making it an effective anticancer strategy. mdpi.comacs.org Several indole derivatives, including indenoindolones and derivatives of ursolic acid, have been identified as potent Topoisomerase II inhibitors. nih.govnih.govjohnshopkins.edu These compounds prevent the enzyme from religating cleaved DNA strands, which is toxic to rapidly dividing cancer cells. mdpi.com

Tubulin Inhibition: Microtubules are dynamic protein filaments essential for forming the mitotic spindle during cell division. nih.govtandfonline.com Compounds that interfere with tubulin polymerization or depolymerization can arrest the cell cycle and induce apoptosis. acs.org The indole scaffold is a key feature of many natural and synthetic tubulin inhibitors that bind to the colchicine (B1669291) binding site on β-tubulin, disrupting microtubule dynamics. nih.govnih.govresearchgate.net

Compound ClassTarget Pathway/EnzymeKey FindingsReference(s)
Pyrazolinyl-IndolesEGFR Tyrosine KinaseShowed significant cytotoxic activities against multiple cancer cell lines; docking studies confirmed binding to EGFR. mdpi.comnih.gov
Indole-3-CarbinolBRAF V600ESelectively inhibited oncogenic BRAF activity, down-regulated downstream signaling (MEK/ERK), and arrested melanoma cell proliferation. nih.govberkeley.edu
Indenoindolone DerivativesTopoisomerase IIαExhibited potent and specific inhibition of human Topoisomerase IIα, leading to good anticancer activity. nih.govjohnshopkins.edu
Ursolic Acid-Indole HybridsTopoisomerase IISignificantly inhibited Topoisomerase II activity, induced ROS generation, and led to apoptosis in hepatocarcinoma cells. nih.gov
Combretastatin A-4 AnaloguesTubulin PolymerizationIndole-based analogues showed potent inhibition of tubulin polymerization by targeting the colchicine binding site. nih.gov

Structure-Activity Relationships for Potent Anti-cancer Agents

The indole-3-carboxaldehyde scaffold serves as a foundational structure for developing various therapeutic agents, including those with anti-cancer properties. The biological activity of its derivatives is significantly influenced by the nature and position of substituents on the indole ring. While specific structure-activity relationship (SAR) studies on this compound are not extensively detailed in the available literature, general principles derived from related indole derivatives can provide valuable insights.

The presence of halogen atoms, such as fluorine, on the indole nucleus is a common strategy in medicinal chemistry to enhance anti-cancer efficacy. The fluorine atom's high electronegativity and ability to form strong bonds can alter the molecule's electronic properties, lipophilicity, and metabolic stability, potentially leading to improved target binding and pharmacokinetic profiles. Similarly, the methoxy group, an electron-donating substituent, can also modulate the molecule's activity. Its position on the ring is critical; for instance, studies on bis(indolyl)-hydrazide-hydrazones revealed that a 5-methoxy group on the indole ring resulted in a more potent compound against human lung adenocarcinoma cells.

Modifications at the aldehyde group at the C-3 position are also crucial. The condensation of the aldehyde with various amines to form Schiff bases or other derivatives is a common synthetic route to generate libraries of compounds with diverse biological activities. These modifications can significantly impact the molecule's ability to interact with biological targets. For example, linking two indole rings through a pharmacophore linker attached via the C-3 position has been explored to develop microtubule-targeting agents.

Table 1: General Structure-Activity Relationships of Indole Derivatives in Anti-cancer Applications

Structural Modification Effect on Anti-cancer Activity Example Context
Halogen (e.g., Fluoro) Substitution Can enhance cytotoxicity and metabolic stability. Positional changes are critical.General principle in designing potent anti-cancer agents.
Methoxy (OMe) Group Substitution Electron-donating nature can increase potency. The 5-OMe position has shown to be effective.Observed in bis(indolyl)-hydrazide-hydrazones against lung cancer.
Derivatization of C-3 Aldehyde Creates diverse structures (e.g., Schiff bases, hydrazones) with varied biological targets.A common strategy for generating novel anti-cancer compounds.
Bis-indole Formation Linking two indole moieties can lead to potent microtubule-targeting agents.Synthesis of bis(indolyl)-hydrazide-hydrazones.

Anti-Bacterial and Anti-Fungal Properties

Derivatives of indole-3-carboxaldehyde have demonstrated significant potential as antimicrobial agents, exhibiting a broad spectrum of activity against various bacterial and fungal pathogens. The indole nucleus is a stable and versatile scaffold that has been explored for the development of new drugs to combat multi-drug-resistant microbial infections. nih.govresearchgate.net

Synthetic modifications of the indole-3-carboxaldehyde structure, such as the formation of hydrazones, semicarbazones, and thiosemicarbazones, have yielded compounds with notable antimicrobial efficacy. nih.govsemanticscholar.org For instance, a series of indole-3-aldehyde hydrazide and hydrazones showed activity against both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans. nih.gov Similarly, indole derivatives incorporating other heterocyclic rings like 1,2,4-triazole and 1,3,4-thiadiazole have been synthesized and shown to possess promising antibacterial and antifungal effects. nih.gov The inherent biological activity of the indole core, combined with the antimicrobial properties of azole rings, can lead to compounds with enhanced potency. nih.gov

Spectrum of Activity and Specific Pathogen Inhibition

The antimicrobial spectrum of indole-3-carboxaldehyde derivatives encompasses a range of clinically relevant pathogens. Studies have shown that these compounds are often more effective against Gram-positive bacteria than Gram-negative bacteria. scirp.org

Specifically, various derivatives have shown potent activity against Staphylococcus aureus and its methicillin-resistant strain (MRSA). nih.govresearchgate.net For example, certain indole-3-aldehyde hydrazones displayed better activity against MRSA than the standard antibiotic ampicillin. nih.gov Semicarbazone derivatives of 5-bromo- and 5-chloro-indole-3-carboxaldehyde also exhibited inhibitory activity against S. aureus and Bacillus subtilis. semanticscholar.orgproquest.com

In terms of antifungal activity, indole derivatives have been effective against Candida species. Indole-3-carboxaldehyde itself has known antifungal properties. wikipedia.org Synthetic derivatives, including those linked to triazoles, have shown excellent activity against Candida albicans and the often fluconazole-resistant Candida krusei. nih.gov

Table 2: Antimicrobial Activity of Selected Indole-3-Carboxaldehyde Derivatives

Compound Type Target Pathogen Activity (MIC in µg/mL) Reference
Indole-3-aldehyde hydrazonesStaphylococcus aureus6.25 - 100 nih.gov
Indole-3-aldehyde hydrazonesMRSA6.25 - 100 nih.gov
Indole-3-aldehyde hydrazonesEscherichia coli6.25 - 100 nih.gov
Indole-3-aldehyde hydrazonesCandida albicans6.25 - 100 nih.gov
5-Bromo-indole-3-carbaldehyde semicarbazoneStaphylococcus aureus100 semanticscholar.orgproquest.com
5-Bromo-indole-3-carbaldehyde semicarbazoneBacillus subtilis100 semanticscholar.orgproquest.com
5-Chloro-indole-3-carbaldehyde semicarbazoneStaphylococcus aureus150 semanticscholar.orgproquest.com
5-Chloro-indole-3-carbaldehyde semicarbazoneBacillus subtilis150 semanticscholar.orgproquest.com
Indole-triazole derivative (Compound 3d)C. krusei3.125 - 50 nih.gov

Potential as Antimicrobial Adjuvants

Beyond their intrinsic antimicrobial activity, certain indole derivatives are being investigated as adjuvants to enhance the efficacy of conventional antibiotics, particularly against resistant Gram-negative bacteria. mdpi.com The rise of antimicrobial resistance necessitates the discovery of such molecules that can restore the action of ineffective antibiotics. mdpi.comnih.gov

Studies have shown that indole-based compounds can potentiate the activity of antibiotics like doxycycline and erythromycin. mdpi.commdpi.com For example, indole-3-acetamido-polyamine conjugates were found to be strong enhancers of doxycycline's action against Pseudomonas aeruginosa. mdpi.comnih.gov Similarly, other indole derivatives have demonstrated synergistic effects when combined with antimicrobial drugs against extensively drug-resistant Acinetobacter baumannii. nih.gov The mechanism of this potentiation may involve the disruption of the bacterial membrane, which increases the permeability of the primary antibiotic. mdpi.com This suggests that indole derivatives could be developed to be used at sub-inhibitory levels as adjuvants to combat hard-to-treat resistant pathogens. nih.gov

Anti-Parasitic and Anti-Protozoal Applications (e.g., against Toxoplasma gondii)

The therapeutic potential of indole aldehyde derivatives extends to anti-parasitic applications, notably against the protozoan parasite Toxoplasma gondii, the causative agent of toxoplasmosis. mdpi.comnih.gov Research has focused on the protective effects of these compounds on the intestinal barrier, which is the primary site of invasion for T. gondii. mdpi.comnih.gov

A study investigating a series of indole derivatives found that several compounds, including the parent Indole-3-carboxaldehyde (A3), exhibited anti-T. gondii activity. mdpi.com In an in vivo model, these derivatives significantly reduced the number of tachyzoites, the rapidly multiplying stage of the parasite, in the peritoneal cavity of infected mice. mdpi.com Indole-3-carboxaldehyde (A3) demonstrated an inhibition rate of 33.3%. mdpi.com The proposed mechanism involves the aldehyde group on the indole scaffold forming hydrogen bonds with key parasitic enzymes like NTPase-II and TgCDPK1. mdpi.com Furthermore, these compounds were shown to protect the intestinal barrier by increasing antioxidant levels (glutathione) and reducing markers of oxidative stress (malondialdehyde and nitric oxide). mdpi.comnih.gov

Table 3: In Vivo Anti-Toxoplasma gondii Activity of Indole Aldehyde Derivatives

Compound Chemical Name Inhibition of Tachyzoites (%)
A1 1-Formyl-1H-indole-3-acetonitrile22.3
A3 Indole-3-carboxaldehyde33.3
A5 2-Chloro-1H-indole-3-carboxaldehyde22.2
A8 1-Methyl-indole-3-carboxaldehyde18.3
A9 1-Methyl-2-phenyl-1H-indole-3-carboxaldehyde28.1

Data derived from a study on acute T. gondii infection in mice. mdpi.com

Neurological Activities (e.g., Anticonvulsant, CNS Modulators)

Indole derivatives are a well-established class of compounds with significant neurological activities, and derivatives of indole-3-carboxaldehyde have been specifically investigated for their anticonvulsant effects. pharmacophorejournal.com Epilepsy is a common neurological disorder, and the search for new antiepileptic drugs with improved efficacy and fewer side effects is ongoing.

Several studies have synthesized and evaluated novel indole derivatives, such as Mannich bases and those incorporating oxazolone/imidazolone moieties, for anticonvulsant properties. pharmacophorejournal.com These compounds have been tested in various animal models of seizures, including the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), strychnine, and picrotoxin-induced seizure models. pharmacophorejournal.compharmacophorejournal.com Certain synthesized derivatives have shown significant anticonvulsant activity in these tests, affording protection to the animals.

Beyond anticonvulsant activity, other indole compounds like Indole-3-carbinol (I3C) and its derivatives are recognized for their neuroprotective effects. nih.govnih.gov They can modulate pathways involved in oxidative stress and neuroinflammation, suggesting a broader role for the indole scaffold in treating neurological and neurodegenerative diseases. nih.govnih.gov

Other Reported Biological Activities (e.g., Anti-HIV, Antioxidant)

The versatile indole-3-carboxaldehyde scaffold has been explored for other significant biological activities, including anti-HIV and antioxidant properties.

Anti-HIV Activity: Indole derivatives are recognized as a promising scaffold for the development of new anti-HIV agents. mdpi.com A study on N-substituted indole-3-carbaldehydes found that several compounds exhibited significant inhibition of HIV-1 integrase (IN), a crucial enzyme for viral replication. indiandrugsonline.org One compound in particular, with an IC50 value of 3.16 μM against the HIV-1 strain IIIB, was identified as a potential starting point for developing dual inhibitors of both HIV integrase and reverse transcriptase. indiandrugsonline.org Other related structures, such as 3-oxindole derivatives, have also shown potent inhibitory effects on HIV-1 infection by targeting Tat-mediated viral transcription. mdpi.com

Antioxidant Activity: Free radicals and oxidative stress are implicated in numerous pathological conditions, and compounds with antioxidant properties are of great therapeutic interest. Several studies have synthesized and evaluated indole-3-carboxaldehyde derivatives for their ability to scavenge free radicals. ijpsjournal.com In one study, a series of derivatives was synthesized by conjugating indole-3-carboxaldehyde with different aryl amines. One compound, bearing a methoxy group in addition to a phenolic moiety, displayed superior antioxidant activity compared to the standard antioxidant butylated hydroxy anisole (BHA) in a DPPH free radical scavenging assay. Another study on Schiff bases of indole-3-carboxaldehyde also identified derivatives with antioxidant activity superior to the standard ascorbic acid. ijpsjournal.com These findings suggest that the indole-3-carboxaldehyde nucleus is a valuable template for designing potent antioxidants. ijpsjournal.com

In Silico Studies in Drug Discovery and Lead Optimization

In the realm of modern drug discovery, in silico studies have become an indispensable tool for accelerating the identification and optimization of lead compounds. These computational methods allow for the rapid screening of vast chemical libraries and provide insights into the molecular interactions that govern biological activity, thereby reducing the time and costs associated with traditional laboratory-based approaches. For derivatives of this compound, computational techniques have been instrumental in exploring their therapeutic potential by identifying biological targets and elucidating their binding mechanisms at the atomic level.

Virtual screening is a computational technique used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. This process was pivotal in identifying potent inhibitors of the main protease (Mpro) of SARS-CoV-2, where derivatives containing a 7-fluoro-4-methoxyindole moiety at the P3 site were investigated. The screening of extensive compound libraries against the crystallographic structure of Mpro allowed for the initial identification of promising scaffolds.

A similar approach has been applied to other substituted indole derivatives. For instance, in the pursuit of selective serotonin reuptake inhibitors, molecular docking and dynamics were performed on indole derivatives with methoxy and fluorine groups against the Leucine Transporter (LeuT), a bacterial homolog of human serotonin transporter (SERT). These studies helped in understanding the binding interactions with specific amino acid residues like Arg30 and Asp404 through π-alkyl and π-cation interactions. researchgate.net

The general workflow for such a virtual screening and docking process is outlined below:

StepDescription
1. Target Preparation The three-dimensional structure of the biological target (e.g., SARS-CoV-2 Mpro) is obtained from crystallographic data. The protein is prepared for docking by adding hydrogen atoms, assigning charges, and defining the binding site.
2. Ligand Library Preparation A library of small molecules, including derivatives of this compound, is prepared. This involves generating 3D conformations for each molecule and assigning appropriate chemical properties.
3. Virtual Screening The ligand library is computationally screened against the prepared target to identify potential hits based on scoring functions that estimate binding affinity.
4. Docking Simulation The top-ranking compounds from the virtual screen are subjected to more rigorous docking simulations to predict their binding poses and affinities with higher accuracy.
5. Analysis of Interactions The predicted binding modes are analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the ligand's affinity for the target.
6. Lead Optimization Based on the docking results, modifications to the ligand structure are proposed to improve binding affinity and other drug-like properties.

The prediction of binding affinities is a critical component of in silico drug design, as it provides a quantitative measure of the strength of the interaction between a ligand and its target receptor. Various scoring functions are used in docking programs to estimate the binding free energy (ΔG), which is then often correlated with experimental measures of potency, such as the half-maximal inhibitory concentration (IC50).

In the study of 7-fluoro-4-methoxyindole derivatives as inhibitors of the SARS-CoV-2 main protease, the predicted binding affinities were used to rank and prioritize compounds for synthesis and biological evaluation. The computational models suggested that the presence of the fluorine atom at the 7-position and the methoxy group at the 4-position of the indole ring could enhance the binding affinity. researchgate.net

For substituted indole derivatives targeting the Leucine Transporter, the predicted binding energy for a methoxy-containing indole derivative was -4.00 kcal/mol, with a corresponding inhibition constant of 1.17 μM. In contrast, a fluorine-containing compound exhibited a binding energy of -5.97 kcal/mol and an inhibition constant of 41.88 μM. researchgate.net These predictions, while not directly on the 4-fluoro-7-methoxy combination, highlight how substitutions on the indole ring can significantly influence binding affinity.

The table below summarizes the predicted binding energies and key interactions for representative substituted indole derivatives from different studies.

Compound ClassTargetPredicted Binding Energy (kcal/mol)Key InteractionsReference
7-fluoro-4-methoxyindole derivativesSARS-CoV-2 MproNot explicitly stated in abstractCovalent bond with Cys-145 in the active site researchgate.net
Methoxy-substituted indole derivativeLeucine Transporter-4.00π-alkyl and π-cation interactions with Arg30 and Asp404 researchgate.net
Fluoro-substituted indole derivativeLeucine Transporter-5.97π-alkyl and π-cation interactions with Arg30 and Asp404 researchgate.net

These in silico predictions of binding affinities and interactions are crucial for understanding the structure-activity relationships (SAR) of this compound derivatives. By correlating the computational data with experimental results, researchers can build robust models that can predict the biological activity of novel compounds and guide the design of more potent and selective therapeutic agents.

Future Research Directions and Emerging Applications

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

While classical methods such as the Vilsmeier-Haack reaction are commonly employed for the synthesis of indole-3-carboxaldehydes from corresponding indoles, future research will likely focus on developing more efficient and environmentally benign synthetic strategies. google.com There is a growing need for methodologies that offer higher yields, greater regioselectivity, and reduced waste.

Advanced synthetic approaches, such as those involving directed ortho-metalation followed by palladium-catalyzed processes like Sonogashira coupling and tandem amination/cyclization, could offer precise control over the introduction of substituents. nih.gov The development of one-pot, multi-component reactions represents another promising frontier, potentially streamlining the synthesis of complex indole (B1671886) derivatives from simple precursors and minimizing purification steps. beilstein-journals.org Research into flow chemistry and enzymatic synthesis could also provide more sustainable and scalable routes to 4-Fluoro-7-methoxyindole-3-carboxaldehyde and its analogs.

Exploration of New Chemical Transformations and Reaction Pathways for Complex Architectures

The aldehyde functional group at the C3 position serves as a versatile handle for a wide array of chemical transformations. Future studies will undoubtedly explore its utility in reactions such as Wittig olefination, Knoevenagel condensation, and reductive amination to append diverse molecular fragments and build more complex architectures. The indole nucleus itself, activated by the 7-methoxy group, is amenable to further functionalization, including electrophilic substitution reactions like halogenation and nitration. chim.it

The exploration of novel cyclization reactions starting from this compound could lead to the formation of unique fused-ring systems. chim.it For instance, condensation with binucleophiles could yield novel heterocyclic scaffolds with potential biological activities. Furthermore, leveraging this compound in multi-component reactions could provide rapid access to libraries of structurally diverse molecules for high-throughput screening. beilstein-journals.org

Rational Design of Derivatives for Targeted Biological Activities

The indole scaffold is a well-established privileged structure in medicinal chemistry, found in numerous natural products and pharmaceuticals. chim.it The specific substitution pattern of this compound makes it an attractive starting point for the rational design of new therapeutic agents. Methoxyindoles and their derivatives have been investigated for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. chim.itnih.govnih.gov

In the context of fragment-based drug discovery (FBDD), this compound can be considered a valuable molecular fragment. Its modest size and defined chemical features allow it to be screened for low-affinity binding to biological targets. Once a "hit" is identified, the aldehyde group provides a convenient anchor point for synthetic elaboration, enabling chemists to "grow" the fragment into a more potent lead compound by adding functionalities that improve binding affinity and selectivity.

For complex multifactorial diseases such as cancer and neurodegenerative disorders, designing ligands that can modulate multiple biological targets simultaneously is an emerging therapeutic strategy. Given the broad biological profile of indole-containing molecules, derivatives of this compound could be rationally designed to interact with several related or unrelated targets. By systematically modifying the core structure, it may be possible to develop single chemical entities that address multiple pathological pathways, potentially offering enhanced efficacy and a reduced likelihood of drug resistance.

Advanced Computational Methodologies for Drug Design and Materials Science Applications

Computational chemistry offers powerful tools to accelerate the discovery and optimization of novel molecules based on the this compound scaffold.

Key Computational Techniques:

MethodologyApplication in ResearchPotential Insights
Density Functional Theory (DFT) To calculate the electronic structure, orbital energies (HOMO-LUMO), and reactivity descriptors of the molecule and its derivatives. researchgate.netUnderstanding of molecular stability, reactivity, and electronic properties.
Molecular Electrostatic Potential (MEP) To map the electrostatic potential on the molecule's surface, identifying regions susceptible to electrophilic and nucleophilic attack. researchgate.netPrediction of reactive sites for chemical modification and intermolecular interactions.
Molecular Docking To simulate the binding of designed derivatives into the active sites of specific protein targets (e.g., enzymes, receptors). researchgate.netresearchgate.netPrediction of binding affinity, orientation, and key interactions, guiding the design of more potent inhibitors.
ADME Prediction To computationally estimate the Absorption, Distribution, Metabolism, and Excretion properties of new derivatives using platforms like SwissADME. researchgate.netEarly-stage assessment of the drug-likeness of potential therapeutic agents.

These computational approaches can guide synthetic efforts by prioritizing compounds with the highest predicted activity and most favorable pharmacokinetic profiles, thereby saving significant time and resources in the drug development pipeline. researchgate.netresearchgate.net

Application in Chemical Biology and Development of Molecular Probes

The inherent structural features of this compound make it an excellent candidate for the development of molecular probes to study biological processes. The aldehyde group can be readily conjugated to reporter molecules, such as fluorophores or biotin, through chemical ligation techniques.

These functionalized probes could be used to investigate the localization, trafficking, and interactions of specific biomolecules within cells. For example, indole derivatives have been explored as fluorescent neuroactive probes for brain imaging. Similarly, probes based on this scaffold could be designed to target specific enzymes or receptors involved in cellular signaling pathways, potentially leveraging the known biosynthetic pathways of indole-3-carbaldehyde derivatives in biological systems as a starting point for investigation. nih.gov

Q & A

Q. What are the key synthetic routes for preparing 4-fluoro-7-methoxyindole-3-carboxaldehyde, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via Vilsmeier-Haack formylation of 4-fluoro-7-methoxyindole, followed by oxidation. Key steps include:
  • Substituting the indole core at the 4-position with fluorine via electrophilic fluorination .
  • Introducing the methoxy group at the 7-position using methoxylation under basic conditions .
  • Formylation at the 3-position using POCl₃/DMF (Vilsmeier reagent), followed by purification via recrystallization (melting point validation: ~140–146°C for analogous indole aldehydes ).
    Purity (>98%) is achievable using column chromatography (silica gel, ethyl acetate/hexane) and confirmed via HPLC with UV detection at 254 nm .

Q. How do substituents (fluoro, methoxy) influence the compound’s spectroscopic properties?

  • Methodological Answer :
  • Fluorine : Introduces deshielding effects in 1H^1\text{H}-NMR (e.g., upfield shifts for adjacent protons) and distinct 19F^{19}\text{F}-NMR signals (~-120 to -130 ppm for aromatic fluorines) .
  • Methoxy : Causes downfield shifts in 1H^1\text{H}-NMR (~δ 3.8–4.0 ppm for OCH₃) and IR absorption at ~1250 cm1^{-1} (C-O stretch) .
  • Aldehyde : Strong IR carbonyl stretch at ~1680–1700 cm1^{-1}; in 1H^1\text{H}-NMR, the aldehyde proton appears as a singlet at ~δ 9.8–10.2 ppm .

Q. What are the critical parameters for validating the compound’s stability during storage?

  • Methodological Answer :
  • Store at -20°C in amber vials under inert gas (argon/nitrogen) to prevent aldehyde oxidation .
  • Monitor degradation via periodic TLC or HPLC analysis (retention time shifts indicate impurities) .

Advanced Research Questions

Q. How can synthetic by-products (e.g., over-oxidized or regioisomeric impurities) be identified and resolved?

  • Methodological Answer :
  • By-product Identification :
  • Use LC-MS to detect masses corresponding to over-oxidized carboxylic acids (e.g., +16 Da for aldehyde → COOH) .
  • 1H^1\text{H}-19F^{19}\text{F} HOESY NMR can distinguish regioisomers (e.g., 4-fluoro vs. 5-fluoro substitution) .
  • Resolution :
  • Employ chiral stationary phases (CSPs) in HPLC for enantiomeric separation .
  • Optimize reaction conditions (e.g., lower POCl₃ concentration) to minimize over-oxidation .

Q. What strategies can enhance the electrophilicity of the aldehyde group for downstream functionalization?

  • Methodological Answer :
  • Activation : Use Lewis acids (e.g., BF₃·Et₂O) to polarize the carbonyl, facilitating nucleophilic additions (e.g., Grignard reactions) .
  • Protection : Convert the aldehyde to a more reactive intermediate (e.g., oxime or hydrazone) for click chemistry or cross-coupling .
  • Computational Guidance : DFT calculations (e.g., Fukui indices) predict reactive sites for rational design .

Q. How do solvent effects and substituent electronic profiles influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in Suzuki-Miyaura couplings, improving yields .
  • Substituent Effects :
  • Electron-withdrawing fluoro groups enhance aldehyde electrophilicity but may sterically hinder Pd-catalyzed reactions.
  • Methoxy groups (electron-donating) reduce electrophilicity; balance via additive use (e.g., Cs₂CO₃ for deprotonation) .

Q. What analytical methods are recommended for resolving spectral contradictions (e.g., unexpected 1H^1\text{H}-NMR splitting patterns)?

  • Methodological Answer :
  • Advanced NMR :
  • 1H^1\text{H}-13C^{13}\text{C}-HSQC to assign coupling between fluorine and adjacent carbons.
  • 1H^1\text{H}-DOSY to distinguish aggregates or impurities causing anomalous splitting .
  • X-ray Crystallography : Resolve ambiguities by determining the crystal structure (e.g., methoxy group orientation) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for structurally similar indole aldehydes?

  • Methodological Answer :
  • Cross-validate purity via elemental analysis (C, H, N) and DSC (differential scanning calorimetry) .
  • Consider polymorphism: Recrystallize from different solvents (e.g., ethanol vs. DCM/hexane) to isolate stable crystalline forms .

Application-Oriented Questions

Q. What in silico tools can predict the biological activity of this compound derivatives?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina with protein targets (e.g., kinases or GPCRs) to prioritize derivatives for synthesis .
  • QSAR Models : Train models on indole-based inhibitors (e.g., antibacterial or anticancer agents) to forecast activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.